molecular formula C14H10ClFN2O2 B5517718 1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No. B5517718
M. Wt: 292.69 g/mol
InChI Key: PDLSITQVAJMLGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one typically involves multistep synthetic pathways, starting from basic aromatic compounds and proceeding through various functional group transformations and cyclization reactions. For example, similar compounds have been synthesized through reactions involving substituted arylhydrazines and β-diketohydrazones in acidic media, leading to the formation of nonplanar structures with pyrazole cores (Bustos et al., 2015).

Molecular Structure Analysis

Molecular structure characterization often involves X-ray crystallography, which reveals details about the conformation and geometry of the compound. For instance, studies on related compounds have shown nonplanar structures with dihedral angles between substituent phenyl rings and the central pyrazole ring, indicating the influence of substituents on the overall molecular conformation (Bustos et al., 2015).

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of compounds that share some structural similarities with the compound , emphasizing the significance of their crystalline structures and the potential for pharmaceutical applications. For example, a study focused on the synthesis of isostructural compounds with fluoro and chlorophenyl groups, demonstrating their potential as building blocks in medicinal chemistry due to their distinct conformation and planarity which is crucial for drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Pharmaceutical Potential

The compound's derivatives have been investigated for their pharmaceutical potential, including anti-bacterial, anti-cancer, and antipsychotic activities. Research into various substituted derivatives has shown promising biological activities, suggesting the potential for the development of new therapeutic agents. For instance, studies on substituted pyrazole derivatives have demonstrated significant antimicrobial activities, indicating the potential for these compounds in treating bacterial infections (Ragavan, Vijayakumar, & Kumari, 2010).

Molecular Logic Devices

Further applications include the development of molecular logic devices, where derivatives of the compound have been explored for their photophysical properties and potential in creating pH-driven off-on-off molecular logic devices. This research highlights the versatility of these compounds beyond traditional pharmaceutical applications, demonstrating their utility in advanced materials science (ZammitRamon et al., 2015).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c1-7-5-12(19)20-14-13(7)8(2)17-18(14)9-3-4-11(16)10(15)6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLSITQVAJMLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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